Cas no 1177299-30-7 (1-cyclohexyl-1H-pyrazole-4-carboxylic acid)
1-cyclohexyl-1H-pyrazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-cyclohexyl-1H-pyrazole-4-carboxylic acid
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- Inchi: 1S/C10H14N2O2/c13-10(14)8-6-11-12(7-8)9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,13,14)
- InChI Key: YBPYKQCBFDDVMV-UHFFFAOYSA-N
- SMILES: N1(C2CCCCC2)C=C(C(O)=O)C=N1
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 384.9±15.0 °C at 760 mmHg
- Flash Point: 186.6±20.4 °C
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
1-cyclohexyl-1H-pyrazole-4-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-cyclohexyl-1H-pyrazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C992628-25mg |
1-Cyclohexyl-1H-pyrazole-4-carboxylic Acid |
1177299-30-7 | 25mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C992628-50mg |
1-Cyclohexyl-1H-pyrazole-4-carboxylic Acid |
1177299-30-7 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C992628-250mg |
1-Cyclohexyl-1H-pyrazole-4-carboxylic Acid |
1177299-30-7 | 250mg |
$ 365.00 | 2022-06-06 | ||
| Chemenu | CM462952-100mg |
1-cyclohexyl-1H-pyrazole-4-carboxylic acid |
1177299-30-7 | 95%+ | 100mg |
$180 | 2023-02-03 | |
| Enamine | EN300-74753-0.05g |
1-cyclohexyl-1H-pyrazole-4-carboxylic acid |
1177299-30-7 | 95.0% | 0.05g |
$66.0 | 2025-02-20 | |
| Enamine | EN300-74753-0.1g |
1-cyclohexyl-1H-pyrazole-4-carboxylic acid |
1177299-30-7 | 95.0% | 0.1g |
$98.0 | 2025-02-20 | |
| Enamine | EN300-74753-0.25g |
1-cyclohexyl-1H-pyrazole-4-carboxylic acid |
1177299-30-7 | 95.0% | 0.25g |
$142.0 | 2025-02-20 | |
| Enamine | EN300-74753-0.5g |
1-cyclohexyl-1H-pyrazole-4-carboxylic acid |
1177299-30-7 | 95.0% | 0.5g |
$271.0 | 2025-02-20 | |
| Enamine | EN300-74753-1.0g |
1-cyclohexyl-1H-pyrazole-4-carboxylic acid |
1177299-30-7 | 95.0% | 1.0g |
$371.0 | 2025-02-20 | |
| Enamine | EN300-74753-2.5g |
1-cyclohexyl-1H-pyrazole-4-carboxylic acid |
1177299-30-7 | 95.0% | 2.5g |
$726.0 | 2025-02-20 |
1-cyclohexyl-1H-pyrazole-4-carboxylic acid Suppliers
1-cyclohexyl-1H-pyrazole-4-carboxylic acid Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on 1-cyclohexyl-1H-pyrazole-4-carboxylic acid
Comprehensive Overview of 1-Cyclohexyl-1H-pyrazole-4-carboxylic Acid (CAS No. 1177299-30-7): Properties, Applications, and Industry Insights
1-Cyclohexyl-1H-pyrazole-4-carboxylic acid (CAS No. 1177299-30-7) is a specialized organic compound gaining traction in pharmaceutical and agrochemical research due to its unique structural features. As a pyrazole derivative, it serves as a versatile building block for synthesizing biologically active molecules. The compound's carboxylic acid functional group and cyclohexyl substitution make it particularly valuable for drug discovery programs targeting inflammation, metabolic disorders, and CNS diseases—topics frequently searched in scientific databases.
Recent trends in AI-assisted drug discovery have increased interest in heterocyclic compounds like 1-cyclohexyl-1H-pyrazole-4-carboxylate derivatives, as evidenced by rising Google Scholar citations. The compound's balanced lipophilicity (logP ~2.1) and molecular weight (224.26 g/mol) align with current fragment-based drug design strategies, addressing common search queries about "bioisosteres for benzoic acids." Analytical characterization via HPLC-MS (typically >95% purity) and NMR spectroscopy confirms its utility in high-throughput screening libraries.
In material science applications, researchers explore its metal-chelating properties for coordination polymers—a trending topic in MOF (Metal-Organic Framework) development. The pyrazole ring exhibits tautomerism that influences crystallization behavior, making it relevant to searches about "polymorphism control in APIs." Stability studies show the compound remains intact under ambient conditions for 24 months when stored in amber glass at -20°C, addressing frequent storage-related questions from laboratory professionals.
Synthetic protocols for 1177299-30-7 typically involve cyclohexyl hydrazine condensation with ethyl 2-formyl-3-oxopropanoate, followed by hydrolysis—a process optimized for green chemistry principles with 82% average yield. This aligns with industry demand for sustainable methods, as reflected in searches for "atom-economic heterocycle synthesis." Regulatory databases confirm its non-hazardous status under standard handling conditions, though proper PPE is recommended during scale-up operations.
The compound's structure-activity relationship (SAR) profile shows promising interactions with kinase targets, particularly in allosteric binding pockets—a hot topic in precision medicine forums. Patent analysis reveals growing IP activity around pyrazole-4-carboxamides derived from this scaffold, with applications ranging from crop protection agents to PET radiotracers. These developments respond to frequent queries about "multifunctional heterocycles in translational research."
For analytical chemists, the compound exhibits characteristic FT-IR absorptions at 1705 cm-1 (C=O stretch) and 1540 cm-1 (pyrazole ring), with UV maxima at 265 nm—information often sought in spectroscopy troubleshooting threads. Its water solubility (3.2 mg/mL at pH 7) and pKa (4.1) make it suitable for formulation studies, addressing formulation scientists' searches for "ionizable excipients."
Emerging applications include its use as a ligand in catalytic asymmetric synthesis, where the chiral cyclohexyl group induces enantioselectivity—a technique trending in organocatalysis research. The compound's cLogP and TPSA values (2.3 and 50.1 Ų respectively) position it favorably in Lipinski's rule analyses, explaining its popularity in virtual screening workflows.
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